molecular formula C36H52O15 B1246143 Esulatin A

Esulatin A

Cat. No.: B1246143
M. Wt: 724.8 g/mol
InChI Key: BKVBYHVSLQCIAC-QYGFYXRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esulatin A is a jatrophane diterpenoid primarily isolated from Euphorbia esula L. and Euphorbia salicifolia . Structurally, it belongs to the macrocyclic diterpene esters characterized by a cyclopentane core and multiple esterified hydroxyl groups. Esulatin A has garnered significant attention for its potent multidrug resistance (MDR) reversal activity, particularly in cancer cells overexpressing P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance. Studies highlight its ability to inhibit P-gp-mediated drug efflux, thereby enhancing the intracellular accumulation of chemotherapeutic agents like doxorubicin and paclitaxel . Its structural uniqueness, including specific esterification patterns at C-7 and C-8, distinguishes it from other diterpenes and underpins its biological efficacy .

Properties

Molecular Formula

C36H52O15

Molecular Weight

724.8 g/mol

IUPAC Name

[(1R,3R,4S,6S,8S,9R,10S,12R,13S,14R,15R)-1,8,12,14,15-pentaacetyloxy-3,7,7,15-tetramethyl-11-methylidene-10-(2-methylpropoxy)-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-9-yl] acetate

InChI

InChI=1S/C36H52O15/c1-16(2)14-44-27-17(3)26(45-19(5)37)25-31(47-21(7)39)35(13,50-23(9)41)15-36(25,51-24(10)42)30(43)18(4)28-32(49-28)34(11,12)33(48-22(8)40)29(27)46-20(6)38/h16,18,25-29,31-33H,3,14-15H2,1-2,4-13H3/t18-,25+,26+,27+,28+,29-,31-,32-,33-,35-,36-/m1/s1

InChI Key

BKVBYHVSLQCIAC-QYGFYXRZSA-N

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H](O2)C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]3[C@H]([C@](C[C@@]3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C

Canonical SMILES

CC1C2C(O2)C(C(C(C(C(=C)C(C3C(C(CC3(C1=O)OC(=O)C)(C)OC(=O)C)OC(=O)C)OC(=O)C)OCC(C)C)OC(=O)C)OC(=O)C)(C)C

Synonyms

esulatin A

Origin of Product

United States

Chemical Reactions Analysis

2.1. Terminology Verification

  • Spelling or nomenclature errors : Confirm the compound’s name (e.g., "Esulatin A" vs. "Esulatine A" or alternative nomenclature).

  • Synonym search : Explore alternative names or IUPAC designations through specialized databases like PubChem or SciFinder.

2.2. Research Scope Limitations

  • Novelty : If "Esulatin A" is a newly synthesized compound, its reactions may not yet be published.

  • Proprietary restrictions : Industry-exclusive research might limit public access to data.

General Framework for Chemical Reaction Analysis

While no specific data exists for Esulatin A, the following reaction categories (derived from the search results) are typically investigated for organic compounds:

Reaction Type Key Characteristics Example Reactions
Synthesis Formation of complex molecules from simpler precursors (e.g., coupling, cyclization).Suzuki-Miyaura cross-coupling .
Decomposition Breakdown into smaller fragments (e.g., hydrolysis, thermal degradation).Hydrazone cleavage under acidic conditions .
Substitution Replacement of functional groups (e.g., nucleophilic/electrophilic substitution).S~N~2 mechanisms in alkyl halides .
Redox Reactions Electron transfer processes (e.g., oxidation of thiols to disulfides) .Glutathione oxidation by silica particles .

Recommendations for Further Investigation

  • Database Expansion :

    • Consult specialized repositories (e.g., Reaxys, CAS SciFinder) for proprietary or patent-associated data.

    • Exclude restricted sources (e.g., , ) per user guidelines.

  • Experimental Studies :

    • Conduct reactivity screening using high-throughput (HT) mass spectrometry .

    • Explore bioorthogonal tagging or isotopic labeling to track reaction pathways .

  • Theoretical Modeling :

    • Apply molecular dynamics simulations to predict reaction mechanisms .

    • Use density functional theory (DFT) to analyze potential reaction intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Biogenetic Relationships

Esulatin A shares a biogenetic pathway with other jatrophane diterpenes, which are derived from geranylgeranyl pyrophosphate. Key structural comparisons include:

Compound Source Core Structure Key Substituents Reference
Esulatin A Euphorbia esula Jatrophane Acetyl/isobutanoyl groups at C-7, C-8
Esulatin M Euphorbia esula Jatrophane Nicotinoyl group at C-9
Euphodendrophane A Euphorbia dendroides Rearranged jatrophane Benzoyl group at C-2
Euphomelliferene A Euphorbia mellifera Jatrophane Acetyl group at C-3, hydroxyl at C-15
Latilagascene G Euphorbia lagascae Macrocyclic jatrophane Saturated cyclopentane, three hydroxyls
  • Cyclopentane Saturation : Esulatin A and latilagascenes share a saturated cyclopentane moiety, which enhances MDR reversal activity compared to unsaturated analogs .
  • Esterification Patterns: The presence of acetyl or isobutanoyl groups at C-7/C-8 in Esulatin A contrasts with euphodendrophanes, where benzoyl groups at C-2 significantly boost potency .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Groups : Hydroxylation at C-5, C-7, or C-9 reduces activity, whereas hydroxyls at C-1, C-13, C-14, or C-15 are tolerated .
  • C-2 Substitutions: Benzoyl or nicotinoyl groups at C-2 (e.g., in euphodendrophanes) enhance potency compared to acetyl groups in Esulatin A .
  • Macrocyclic vs. Linear Structures : Macrocyclic diterpenes like latilagascenes show lower cytotoxicity but broader substrate specificity than Esulatin A’s rigid jatrophane skeleton .

Q & A

Basic Research Questions

Q. How can researchers characterize the molecular structure of Esulatin A for reproducibility in synthetic studies?

  • Methodological Answer : Characterization requires a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm purity and structural integrity. For novel compounds, ensure data aligns with established protocols for reproducibility .

Q. What experimental design considerations are critical for studying Esulatin A’s bioactivity in vitro?

  • Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables:

  • Population : Cell lines or enzyme targets relevant to Esulatin A’s hypothesized mechanism.
  • Intervention : Dose ranges, solvent controls, and incubation times.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : Quantitative metrics (IC₅₀, EC₅₀).
  • Time : Duration of exposure and measurement intervals .

Q. What are common pitfalls in synthesizing Esulatin A, and how can they be mitigated?

  • Answer : Key challenges include stereochemical purity and scalability. Mitigation strategies:

  • Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE).
  • Validate intermediates with orthogonal analytical methods (e.g., X-ray crystallography for chiral centers) .

Advanced Research Questions

Q. How can conflicting bioactivity data for Esulatin A across studies be systematically analyzed?

  • Answer : Conduct a meta-analysis focusing on variables such as:

  • Experimental conditions : pH, temperature, assay type (e.g., cell-free vs. cell-based).
  • Data normalization : Adjust for batch variability or solvent effects.
  • Statistical rigor : Apply sensitivity analysis to identify outliers or confounding factors .

Q. What computational methods are suitable for predicting Esulatin A’s molecular targets and mechanism of action?

  • Answer : Combine docking simulations (AutoDock, Schrödinger) with network pharmacology to map protein-ligand interactions. Validate predictions using CRISPR-Cas9 knockout models or RNAi screens .

Q. How should researchers design longitudinal studies to assess Esulatin A’s pharmacokinetics in vivo?

  • Answer : Follow the P-E/I-C-O framework :

  • Population : Animal models with genetic/pharmacological relevance.
  • Exposure : Administration routes (oral, IV) and bioavailability assessments.
  • Control : Vehicle-treated cohorts.
  • Outcome : Plasma half-life, tissue distribution (LC-MS/MS), metabolite profiling .

Q. What statistical approaches resolve contradictions in dose-response relationships for Esulatin A?

  • Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Apply Bayesian statistics to account for uncertainty in low-sample studies. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Methodological Guidelines for Data Reporting

Q. How to ensure reproducibility in Esulatin A studies?

  • Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Raw data : Deposit spectra, chromatograms, and assay protocols in public repositories (e.g., Zenodo).
  • Metadata : Include instrument settings, software versions, and environmental controls .

Q. What criteria define a high-quality research question for Esulatin A investigations?

  • Answer : Apply the FINERMAPS framework :

  • Feasible : Align with available resources and technical expertise.
  • Novel : Address gaps in mechanistic understanding or therapeutic potential.
  • Ethical : Comply with institutional review for in vivo work.
  • Relevant : Link to broader fields (e.g., cancer metabolism, antimicrobial resistance) .

Tables for Reference

Variable Example for Esulatin A Studies Source
Purity Threshold ≥95% by HPLC with UV/Vis detection
Key Assays MTT assay (cytotoxicity), SPR (binding kinetics)
Data Repositories PubChem, ChEMBL, Protein Data Bank

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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